molecular formula C8H11NO4 B14415426 Methyl 2-(diacetylamino)prop-2-enoate CAS No. 81629-69-8

Methyl 2-(diacetylamino)prop-2-enoate

Cat. No.: B14415426
CAS No.: 81629-69-8
M. Wt: 185.18 g/mol
InChI Key: DQUJRSMPIBRLDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(diacetylamino)prop-2-enoate typically involves the reaction of methyl acrylate with diacetylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction conditions include maintaining a temperature range of 60-80°C and using an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(diacetylamino)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(diacetylamino)prop-2-enoate is unique due to the presence of the diacetylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

81629-69-8

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

methyl 2-(diacetylamino)prop-2-enoate

InChI

InChI=1S/C8H11NO4/c1-5(8(12)13-4)9(6(2)10)7(3)11/h1H2,2-4H3

InChI Key

DQUJRSMPIBRLDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C(=O)C)C(=C)C(=O)OC

Origin of Product

United States

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